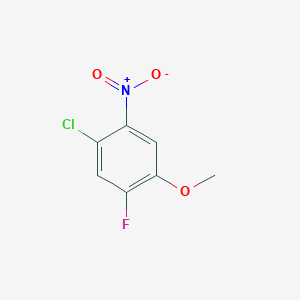

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-5-fluoro-4-methoxy-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZDJFLDZSXELI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201268899 | |

| Record name | 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201268899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98404-03-6 | |

| Record name | 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98404-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201268899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 5 Fluoro 4 Methoxy 2 Nitrobenzene

Established Synthetic Pathways

Established routes to 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene typically involve multi-step sequences that carefully build the substitution pattern on the aromatic ring.

Electrophilic Aromatic Substitution (EAS) is a fundamental process for functionalizing aromatic rings. msu.edu In a multi-step synthesis, the order of substituent introduction is critical due to the directing effects of the groups already present. For the target molecule, a plausible EAS-based pathway would involve the sequential introduction of the halogen, nitro, and methoxy (B1213986) groups onto a benzene (B151609) precursor. The nitro group is a strong deactivator and a meta-director, while halogens are deactivators but ortho-, para-directors. The methoxy group is a strong activator and an ortho-, para-director. msu.edulibretexts.org

A typical synthesis may begin with a substituted benzene and proceed through several electrophilic substitution steps. For instance, starting with a compound like 4-chloroaniline, an oxidation step can yield 4-nitrochlorobenzene. mdpi.com Subsequent reactions must then introduce the fluorine and methoxy groups, which is challenging via standard EAS reactions due to the deactivated nature of the ring. Therefore, EAS is often combined with other reaction types in a comprehensive multi-step synthesis. libretexts.org The formation of the required electrophiles, such as the nitronium ion (NO₂⁺) from nitric and sulfuric acids, is a key aspect of these reactions. libretexts.orgmasterorganicchemistry.com

A common strategy involves performing nitration and halogenation reactions in a specific sequence on a suitable precursor. The order of these steps is crucial for achieving the desired regiochemistry. For example, a process can start with the nitration of fluorobenzene. google.com The resulting nitrofluorobenzene mixture, primarily consisting of the para-isomer, can then undergo chlorination. google.com The nitro group strongly deactivates the ring, making the subsequent chlorination require specific catalysts and conditions. msu.edu

Another example is the nitration of a halogenated anisole (B1667542). The methoxy group is a powerful ortho-, para-director and activator, which would facilitate the electrophilic nitration. For instance, nitration of 2-fluoro-1,4-dimethoxybenzene has been shown to yield 1-fluoro-2,5-dimethoxy-4-nitrobenzene, demonstrating the directing power of the existing substituents. mdpi.com A similar logic would apply to a halogenated anisole precursor to build the target molecule.

Table 1: Example of Sequential Nitration and Halogenation

| Starting Material | Reagent 1 (Nitration) | Intermediate | Reagent 2 (Chlorination) | Final Product Type |

| Fluorobenzene | HNO₃ / H₂SO₄ | p-Nitrofluorobenzene | Cl₂ / Catalyst | Dihalo-nitrobenzene |

| 4-Chloroaniline | Peroxytrifluoroacetic acid | 4-Nitrochlorobenzene | - | - |

The methoxy group is often introduced via a nucleophilic substitution reaction, specifically by methoxylation of a precursor containing a suitable leaving group at the desired position. A well-documented method for synthesizing the target compound involves the methylation of 2-Chloro-4-fluoro-5-nitrophenol using a methylating agent like iodomethane. chemicalbook.com This Williamson ether synthesis is a highly regioselective method for forming the methoxy group at the C4 position.

Alternatively, the methoxy group can be introduced by reacting a precursor like 1,2-dichloro-4-fluoro-5-nitrobenzene (B1585222) with sodium methoxide (B1231860). synquestlabs.comsigmaaldrich.com The nitro group activates the ring towards nucleophilic aromatic substitution (SNAr), and the chlorine atom at the C2 or C5 position relative to the nitro group would be susceptible to substitution. The regioselectivity would depend on the relative activation provided by the nitro group on the two chlorine atoms.

Table 2: Regioselective Methoxylation Approaches

| Precursor | Reagent | Reaction Type | Product |

| 2-Chloro-4-fluoro-5-nitrophenol | Iodomethane | Williamson Ether Synthesis | This compound |

| 1,2-Dichloro-4-fluoro-5-nitrobenzene | Sodium Methoxide | Nucleophilic Aromatic Substitution | This compound |

Exploration of Alternative Synthetic Routes and Precursors

Research into the synthesis of complex substituted aromatics continues to explore more efficient and novel pathways.

Alternative routes often commence with more complex, commercially available substituted nitrobenzenes, which are then chemically modified. A key strategy involves nucleophilic aromatic substitution on polychlorinated nitroaromatics. For example, starting with 1,3-dichloro-4-nitrobenzene, a sequential fluorination can occur, where the chlorine atoms are replaced by fluorine. researchgate.net

A highly relevant precursor is 2,4-dichloro-1-fluoro-5-nitrobenzene. This compound can be synthesized and then derivatized. google.com The chlorine atom para to the nitro group is highly activated towards nucleophilic substitution. Treatment of this compound with sodium methoxide would be expected to regioselectively replace the C4-chloro substituent with a methoxy group, yielding this compound. Similarly, other precursors like 4-chloro-1-fluoro-2-nitrobenzene can be used to synthesize related malonates, which are versatile intermediates. nih.gov The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline also demonstrates the multi-step derivatization of substituted aromatics. atlantis-press.com

The fields of aryl halogenation and nitration are continually advancing, with the development of new reagents and catalytic systems offering improved efficiency, selectivity, and milder reaction conditions.

For halogenation, modern chemistry has moved beyond using elemental halogens with Lewis acid catalysts. youtube.com Novel reagents include N-halosuccinimides (NCS, NBS, NIS) and hypervalent iodine compounds, which can provide a more controlled and selective source of the electrophilic halogen. tcichemicals.comacs.orgresearchgate.net For fluorination, electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF₄) are used, as elemental fluorine is too reactive for direct aromatic substitution. libretexts.org Recent protocols also describe the use of aryl halides themselves as halogenation reagents in cascaded catalytic cycles. acs.orgresearchgate.net

For nitration, while the classic mixed acid (HNO₃/H₂SO₄) system is still widely used, milder and more selective methods are being developed. masterorganicchemistry.comgoogle.com The use of nitronium salts like nitronium tetrafluoroborate (B81430) (NO₂BF₄) can provide the nitronium electrophile directly under less acidic conditions. libretexts.org Furthermore, process intensification using micro-channel or continuous flow reactors allows for better control of reaction parameters like temperature and time, leading to higher yields and purity of nitrated products like 4-methoxy-2-nitroaniline. google.com New catalytic systems, for instance using MnSO₄ for aminohalogenation of nitrostyrenes, also point towards ongoing innovation in functionalizing nitroaromatic compounds. rsc.org

Industrial Synthesis Considerations

The industrial production of specialty chemicals like this compound necessitates robust, efficient, and scalable synthetic processes. The choice of synthetic route and technology is dictated by factors such as cost, safety, product purity, and environmental impact.

Scalability and Process Optimization for Production

The synthesis of polysubstituted benzenes often involves a multi-step sequence. A plausible industrial route to this compound could start from a more readily available dichloronitrobenzene or difluoronitrobenzene derivative, followed by nucleophilic aromatic substitution and nitration steps.

One potential pathway involves the methoxylation of a suitable dihalogenated nitrobenzene (B124822). For instance, starting with a compound like 1,2-dichloro-4-fluorobenzene, a sequence of nitration followed by selective nucleophilic substitution with methoxide could be envisioned. The regioselectivity of these reactions is crucial and is governed by the directing effects of the existing substituents. The nitro group, being a strong deactivator, will direct incoming nucleophiles to the ortho and para positions. researchgate.net

Process optimization for scaling up such a synthesis would involve a detailed study of reaction parameters to maximize yield and minimize by-product formation. Key parameters for optimization are presented in the table below.

| Parameter | Objective | Typical Range/Conditions |

| Temperature | Control reaction rate and selectivity. Prevent runaway reactions, especially in nitration. | Nitration: 0-25°C; Nucleophilic Substitution: 20-100°C |

| Pressure | Maintain liquid phase; can influence reaction rates. | Typically atmospheric, but can be elevated for certain gas-liquid reactions. |

| Catalyst | Increase reaction rate and selectivity. | Phase-transfer catalysts for nucleophilic substitution; strong acids (e.g., H₂SO₄) for nitration. nih.gov |

| Solvent | Solubilize reactants; influence reaction kinetics and selectivity. | Aprotic polar solvents (e.g., DMF, DMSO, sulfolane) for nucleophilic substitution. google.com |

| Reactant Ratios | Maximize conversion of the limiting reagent; control selectivity. | Stoichiometric or slight excess of the nucleophile/nitrating agent. |

| Reaction Time | Ensure complete reaction without significant by-product formation. | Highly variable, from minutes to several hours. |

This table presents illustrative data based on general principles of aromatic chemistry and may not represent the exact conditions for the synthesis of this compound.

A critical aspect of scalability is managing the exothermicity of reactions, particularly nitration. beilstein-journals.org The use of mixed acid (HNO₃/H₂SO₄) for nitration is highly exothermic and requires efficient heat removal systems to prevent runaway reactions and the formation of undesired byproducts. rsc.orgresearchgate.net

Application of Continuous Flow Reactors and Advanced Purification Techniques

To address the safety and efficiency challenges of batch processing, particularly for hazardous reactions like nitration, the chemical industry is increasingly adopting continuous flow technology. beilstein-journals.orgeuropa.eu

Continuous Flow Reactors:

Continuous flow reactors offer significant advantages for the synthesis of nitroaromatic compounds. rsc.orgresearchgate.net These systems, characterized by their small reaction volumes and high surface-area-to-volume ratios, provide superior heat and mass transfer. beilstein-journals.org This enables better temperature control, reducing the risk of thermal runaways and improving reaction selectivity. europa.eu For the synthesis of this compound, a multi-step continuous flow process could be designed, potentially integrating nitration and nucleophilic substitution steps. acs.org

| Technology | Advantages for Synthesis of this compound |

| Microreactors | Precise control over reaction conditions (temperature, pressure, residence time), enhanced safety for hazardous reactions like nitration, improved yield and selectivity. beilstein-journals.orgrsc.org |

| Tube Reactors | Suitable for longer residence times and higher throughput, can be readily scaled up by increasing the number or length of tubes. |

| Packed-Bed Reactors | Can be used with solid-supported catalysts or reagents, facilitating easier separation and potential for catalyst recycling. |

This table illustrates the potential benefits of continuous flow technologies for the synthesis of the target compound.

Advanced Purification Techniques:

The final purity of this compound is critical for its use in downstream applications. Advanced purification techniques are essential to remove unreacted starting materials, by-products, and isomers.

Fractional Distillation: This technique can be used to separate compounds with different boiling points. Given the likely high boiling point of the target compound, vacuum distillation would be necessary to prevent thermal decomposition.

Crystallization: If the product is a solid at room temperature, crystallization from a suitable solvent system can be a highly effective method for achieving high purity. google.com This relies on the differential solubility of the product and impurities at different temperatures.

Preparative Chromatography: While more expensive for large-scale production, preparative high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) can be employed for very high-purity requirements, particularly in the pharmaceutical industry.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com

The application of green chemistry to the synthesis of this compound would focus on several key areas:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions with high yields and minimal by-products.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives. For example, exploring the use of water, supercritical CO₂, or ionic liquids as reaction media where feasible. mdpi.com While many organic reactions involving non-polar substrates have poor solubility in water, the use of phase-transfer catalysts or co-solvents can sometimes overcome this limitation. mdpi.com

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. Catalysts are used in small amounts and can be recycled and reused, reducing waste. For instance, developing solid acid catalysts for nitration could reduce the large volumes of waste acid generated from traditional mixed-acid processes.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. The use of microwave irradiation or sonication can sometimes accelerate reactions at lower temperatures. mdpi.com

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. The use of continuous flow reactors can contribute to waste reduction by improving reaction efficiency and minimizing by-product formation. rsc.org

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Optimizing reaction conditions to minimize by-product formation. |

| Atom Economy | Utilizing high-yield reactions like nucleophilic aromatic substitution. |

| Less Hazardous Chemical Syntheses | Avoiding the use of highly toxic reagents where possible. |

| Designing Safer Chemicals | The focus here is on the process rather than the final product, which is a specific target. |

| Safer Solvents and Auxiliaries | Investigating the use of greener solvents or solvent-free conditions. mdpi.comrsc.org |

| Design for Energy Efficiency | Employing catalysis to lower reaction temperatures and pressures. |

| Use of Renewable Feedstocks | Currently challenging for this class of compounds, which are derived from petrochemical sources. |

| Reduce Derivatives | Designing a synthesis that avoids unnecessary protection and deprotection steps. |

| Catalysis | Using recyclable solid catalysts for nitration or other steps. |

| Design for Degradation | Not directly applicable to the synthesis of a stable intermediate. |

| Real-time analysis for Pollution Prevention | Implementing in-line process analytical technology (PAT) in continuous flow setups. |

| Inherently Safer Chemistry for Accident Prevention | The use of continuous flow reactors significantly reduces the risk associated with highly exothermic nitration reactions. europa.eu |

This table outlines how the twelve principles of green chemistry can be applied to the synthesis of the target compound.

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 5 Fluoro 4 Methoxy 2 Nitrobenzene

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for benzene (B151609) and its derivatives. The reactivity of the aromatic ring and the orientation of incoming electrophiles are profoundly influenced by the substituents already present. lumenlearning.commasterorganicchemistry.com In the case of 1-chloro-5-fluoro-4-methoxy-2-nitrobenzene, the benzene ring is substituted with two halogen atoms (Cl and F), a methoxy (B1213986) group (-OCH₃), and a nitro group (-NO₂). cymitquimica.com

Regioselectivity and Directing Effects of Halogens, Methoxy, and Nitro Groups

The regiochemical outcome of an EAS reaction on a substituted benzene is determined by the directing effects of the incumbent groups. These effects are broadly classified based on the group's ability to donate or withdraw electron density through induction and resonance.

Methoxy Group (-OCH₃): The methoxy group is a powerful activating group and a strong ortho-, para-director. wikipedia.orglibretexts.org Its oxygen atom possesses lone pairs that are readily delocalized into the aromatic system through a strong resonance effect (+M). This significantly increases the electron density of the ring, particularly at the ortho and para positions, and strongly stabilizes the cationic intermediate formed during electrophilic attack at these sites. youtube.comyoutube.com

Nitro Group (-NO₂): The nitro group is one of the strongest deactivating groups and a meta-director. wikipedia.orglibretexts.org It exerts a potent electron-withdrawing effect through both induction (-I) and resonance (-M). wikipedia.org This drastically reduces the ring's nucleophilicity and destabilizes the cationic intermediate, especially when attack occurs at the ortho and para positions. Consequently, electrophilic attack is directed to the meta position, which is the least deactivated site. youtube.comlibretexts.org

Interactive Table: Directing Effects of Substituents on this compound

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (±M) | Overall Effect on Reactivity | Directing Influence |

| -NO₂ | C2 | Strongly Withdrawing | Strongly Withdrawing (-M) | Strongly Deactivating | Meta-Director |

| -Cl | C1 | Withdrawing | Weakly Donating (+M) | Weakly Deactivating | Ortho-, Para-Director |

| -OCH₃ | C4 | Withdrawing | Strongly Donating (+M) | Strongly Activating | Ortho-, Para-Director |

| -F | C5 | Strongly Withdrawing | Weakly Donating (+M) | Weakly Deactivating | Ortho-, Para-Director |

Influence of Multiple Substituents on EAS Pathways

When a benzene ring bears multiple substituents, the regioselectivity of an incoming electrophile is determined by the combined effects of all groups. Generally, the most powerful activating group dictates the position of substitution. youtube.comyoutube.com

In this compound, the methoxy group is the most potent activating group. Therefore, it will direct incoming electrophiles to the positions ortho to itself (C3 and C5) and para (C1), as these positions are most activated.

However, we must consider the other substituents:

Position C1 is already occupied by the chloro group.

Position C5 is occupied by the fluoro group.

Position C3 is the only available position ortho to the strongly activating methoxy group.

Let's analyze the favorability of attack at position C3:

It is ortho to the activating -OCH₃ group (favorable).

It is meta to the deactivating -NO₂ group (favorable, as meta is the preferred direction for deactivators).

It is meta to the deactivating -Cl group (favorable).

It is ortho to the deactivating -F group (unfavorable).

Despite the unfavorable ortho relationship to the fluorine atom, the directing power of the methoxy group is dominant. The synergistic meta-directing influence from the nitro and chloro groups further reinforces that C3 is the most electronically favorable site for electrophilic attack. Therefore, electrophilic substitution on this compound is predicted to occur predominantly at the C3 position.

Comparison with Other Substituted Nitrobenzenes

Nitrobenzene (B124822): Undergoes nitration millions of times more slowly than benzene. lumenlearning.com The single nitro group strongly deactivates the ring, requiring harsh conditions for further substitution, which occurs at the meta position. libretexts.org

1,3-Dinitrobenzene: Even more deactivated than nitrobenzene. The second substitution to form this compound from nitrobenzene is significantly slower than the first. libretexts.org

1-Chloro-4-nitrobenzene: The presence of a deactivating chloro group further reduces the ring's reactivity compared to nitrobenzene.

This compound: Despite having three deactivating groups (NO₂, Cl, F), the presence of the strongly activating methoxy group makes the ring significantly more reactive towards EAS than nitrobenzene or chloronitrobenzene. The methoxy group's powerful electron-donating resonance effect partially counteracts the deactivating influence of the other substituents, making substitution possible under milder conditions than would be required for polyhalogenated nitrobenzenes lacking an activating group.

Nucleophilic Aromatic Substitution (SNAr) Reactivity

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. libretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a stable anionic intermediate, followed by the departure of a leaving group. libretexts.org

Factors Governing Nucleophilic Displacement of Halogens

The feasibility and regioselectivity of SNAr reactions are governed by several factors:

Presence of Electron-Withdrawing Groups: The reaction is greatly accelerated by the presence of strong electron-withdrawing groups (like -NO₂) that can stabilize the negative charge of the intermediate through resonance. masterorganicchemistry.com

Position of Activating Groups: These groups must be positioned ortho or para to the leaving group to effectively delocalize the negative charge. youtube.comchegg.com

Nature of the Leaving Group: In contrast to Sₙ2 reactions, the bond strength to the leaving group is not the primary factor determining reactivity. The rate-determining step is typically the initial nucleophilic attack. masterorganicchemistry.com Highly electronegative atoms polarize the C-X bond, making the carbon atom more electrophilic and susceptible to attack. Consequently, the typical reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I. youtube.com

In this compound, the nitro group is positioned ortho to the chlorine atom and meta to the fluorine atom. This positional arrangement is critical. The ortho-nitro group strongly activates the C1 position for nucleophilic attack by stabilizing the resulting negative charge. The fluorine at C5 is not activated by the nitro group, as the stabilizing resonance effect does not extend to the meta position. youtube.com

Therefore, nucleophilic attack will overwhelmingly favor the displacement of the chlorine atom at C1 over the fluorine atom at C5, despite fluorine being an intrinsically better leaving group in many SNAr contexts. The regioselectivity is dictated by the position of the activating group, not the identity of the halogen.

Investigation of Meisenheimer Complex Formation Mechanisms

The hallmark of the SNAr mechanism is the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgscribd.com This complex is formed when the nucleophile adds to the aromatic ring, temporarily breaking its aromaticity. libretexts.org

For this compound, when a nucleophile (Nu⁻) attacks the C1 position, a Meisenheimer complex is formed. The negative charge in this intermediate is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the ortho-nitro group. wikipedia.org This delocalization provides significant stabilization, lowering the activation energy for the reaction.

The stability of the Meisenheimer complex is the key to the reaction's success. The electron-withdrawing nitro group is essential for this stabilization. libretexts.orgyoutube.com After its formation, the complex rearomatizes by expelling the leaving group (chloride), yielding the final substitution product. While the two-step addition-elimination pathway is the generally accepted mechanism, some recent computational and experimental studies have suggested that certain SNAr reactions may proceed through a concerted (Sₙ2Ar) mechanism, where bond formation and bond-breaking occur in a single transition state. imperial.ac.uk However, for highly activated systems like this one, the formation of a discrete Meisenheimer intermediate is well-established. masterorganicchemistry.com

Reactivity with Diverse Nucleophiles (e.g., Amines)

The benzene ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of strong electron-withdrawing groups, particularly the nitro group in the ortho position and the chlorine and fluorine atoms. These groups stabilize the intermediate Meisenheimer complex formed during the attack of a nucleophile.

The reactivity with amines is a key example of this pathway. The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with various amines has been well-documented to proceed via nucleophilic aromatic substitution, and similar reactivity can be expected for this compound. rsc.org In such reactions, an amine would act as the nucleophile, displacing one of the leaving groups on the aromatic ring, typically the chloride or fluoride (B91410) ion. The position of nucleophilic attack is directed by the activating nitro group. Given the electronic effects, the positions ortho and para to the nitro group are highly activated.

The general reaction scheme with an amine (R-NH₂) would involve the formation of a new carbon-nitrogen bond, yielding a substituted N-aryl amine derivative. The specific isomer formed would depend on the relative lability of the chloro versus fluoro substituents and the reaction conditions employed.

Table 1: Predicted Products of Nucleophilic Aromatic Substitution with Amines

| Reactant | Nucleophile | Predicted Product |

| This compound | R-NH₂ | N-Substituted-5-fluoro-4-methoxy-2-nitroaniline or N-Substituted-1-chloro-4-methoxy-2-nitroaniline |

Other Significant Reaction Pathways

Beyond direct substitution, the functional groups on this compound allow for several other important transformations.

The nitro group is a versatile functional group that can be readily reduced to various other oxidation states, most commonly to an amino group (-NH₂). This transformation is fundamental in the synthesis of anilines, which are key precursors for dyes, pharmaceuticals, and polymers.

The reduction of nitroaromatic compounds can be achieved using a variety of reagents and conditions. nih.gov Common methods include catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Pd, Pt, or Ni) or chemical reduction with reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid. For instance, the related compound N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide can be deprotected and reduced to form 4-fluoro-2-methoxy-5-nitroaniline. google.com This indicates that the nitro group on a similar scaffold is susceptible to reduction.

The reduction of this compound would yield 5-chloro-3-fluoro-4-methoxyaniline. This aniline (B41778) derivative can then serve as a building block for further synthetic modifications.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/System | Description |

| H₂/Pd-C | Catalytic hydrogenation; a common and clean method. |

| Fe/HCl or Fe/CH₃COOH | Metal-acid reduction; widely used in industry. |

| SnCl₂/HCl | Stannous chloride reduction; effective for nitroarenes. |

| Na₂S₂O₄ | Sodium dithionite; a milder reducing agent. |

The presence of a halogen (chloro) on the aromatic ring makes this compound a potential substrate for various transition-metal-catalyzed cross-coupling reactions. sigmaaldrich.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. acs.org

While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly using palladium or nickel with specialized ligands, have made their use in cross-coupling reactions more common. researchgate.net The Suzuki-Miyaura coupling, for example, which couples an organoboron compound with a halide, is a prominent method for forming biaryl structures. acs.org

Theoretically, this compound could be coupled with a boronic acid (or its ester) in a Suzuki reaction, with an organotin reagent in a Stille coupling, or with an amine in a Buchwald-Hartwig amination to replace the chlorine atom with a new substituent. The success of such a reaction would depend on finding a catalytic system that is active for the aryl chloride and tolerant of the other functional groups on the ring.

The functional groups on this compound offer multiple handles for derivatization through interconversion.

A primary strategy involves the reduction of the nitro group to an amine, as discussed previously. The resulting aniline, 5-chloro-3-fluoro-4-methoxyaniline, is a versatile intermediate. The amino group can be readily acylated, for example with acetic anhydride, to form the corresponding acetamide. google.comresearchgate.netnih.gov This is a common protection strategy or a means to introduce an amide functional group.

Further derivatization of the amino group could include:

Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt. This salt is a highly useful intermediate that can be converted into a wide range of functional groups (e.g., -OH, -CN, -I, -H) via Sandmeyer or related reactions.

Sulfonamide Formation: Reaction with a sulfonyl chloride to produce a sulfonamide, a common motif in medicinal chemistry. researchgate.net

The methoxy group (-OCH₃) could potentially be cleaved to a hydroxyl group (-OH) using strong acids like HBr or a Lewis acid such as BBr₃, although conditions would need to be carefully selected to avoid side reactions with the other sensitive functional groups.

Table 3: Summary of Potential Functional Group Interconversions

| Initial Group | Reagent(s) | Resulting Group | Reaction Type |

| Nitro (-NO₂) | H₂/Pd-C, Fe/HCl | Amino (-NH₂) | Reduction |

| Amino (-NH₂) | Acetic Anhydride | Acetamido (-NHCOCH₃) | Acylation |

| Amino (-NH₂) | NaNO₂, HCl | Diazonium Salt (-N₂⁺Cl⁻) | Diazotization |

| Chloro (-Cl) | R-B(OH)₂, Pd catalyst | Aryl/Alkyl (-R) | Suzuki Coupling |

| Methoxy (-OCH₃) | HBr or BBr₃ | Hydroxyl (-OH) | Ether Cleavage |

Advanced Spectroscopic and Analytical Characterization of 1 Chloro 5 Fluoro 4 Methoxy 2 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, ¹⁹F), the precise arrangement of atoms and the regiochemistry of the substituents on the benzene (B151609) ring can be confirmed.

The substitution pattern of this compound—with substituents at positions 1, 2, 4, and 5—leaves two protons on the aromatic ring at positions 3 and 6. The analysis of the chemical shifts (δ), multiplicities (splitting patterns), and coupling constants (J) in the ¹H, ¹³C, and ¹⁹F NMR spectra provides definitive evidence for this specific isomeric arrangement.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals: two for the aromatic protons and one for the methoxy (B1213986) group protons.

Aromatic Protons: The proton at position 3 (H-3) is flanked by the electron-withdrawing nitro group (NO₂) and the electron-donating methoxy group (OCH₃). The proton at position 6 (H-6) is adjacent to the chloro (Cl) and fluoro (F) substituents. The powerful deshielding effect of the ortho-nitro group would shift the H-3 signal significantly downfield. The H-6 signal would also be downfield due to the adjacent electronegative halogens. Both aromatic signals would appear as doublets due to coupling with the ¹⁹F nucleus, though the coupling constant would differ based on the number of bonds separating the atoms.

Methoxy Protons: The methoxy group protons would appear as a sharp singlet, typically in the range of 3.9-4.1 ppm, consistent with a methoxy group attached to an aromatic ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~7.8 - 8.2 | d (doublet) | JH3-F5 ≈ 2-4 Hz (4J) |

| H-6 | ~7.4 - 7.7 | d (doublet) | JH6-F5 ≈ 8-10 Hz (3J) |

| -OCH₃ | ~3.9 - 4.1 | s (singlet) | N/A |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display seven unique signals, one for each carbon atom in the molecule. The chemical shifts are highly dependent on the attached substituent.

Carbons bearing electron-withdrawing groups (NO₂, Cl, F) or the oxygen of the methoxy group will be significantly deshielded (shifted to higher ppm values). The carbon attached to the nitro group (C-2) is expected to be one of the most downfield signals.

The C-F bond will result in a large one-bond coupling constant (¹JC-F), and smaller couplings will be observed for carbons at two (²JC-F) and three (³JC-F) bonds away, which is a key diagnostic feature.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |

|---|---|---|

| C-1 (-Cl) | ~120 - 130 | Coupling to 19F |

| C-2 (-NO₂) | ~145 - 155 | Deshielded by NO₂ |

| C-3 (-H) | ~115 - 125 | Coupling to 19F |

| C-4 (-OCH₃) | ~150 - 160 | Deshielded by OCH₃ |

| C-5 (-F) | ~155 - 165 | Large ¹JC-F coupling |

| C-6 (-H) | ~110 - 120 | Coupling to 19F |

| -OCH₃ | ~55 - 65 | Methoxy carbon |

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides direct information about the fluorine environment. For this molecule, a single signal is expected. Its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. The signal would be split into a doublet of doublets due to coupling with the two aromatic protons, H-3 and H-6.

While single-pulse ¹H, ¹³C, and ¹⁹F NMR are sufficient for primary structural elucidation, advanced 2D NMR techniques can provide further confirmation and insight into spatial relationships and bonding networks.

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to confirm the regiochemistry. An NOE correlation would be expected between the methoxy protons and the H-3 proton, confirming their spatial proximity. The absence of a similar correlation to H-6 would further solidify the assignment.

Heteronuclear Correlation: 2D experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate the proton signals with their directly attached carbons (HSQC) and with carbons two to three bonds away (HMBC). An HMBC experiment would show a correlation from the methoxy protons to the C-4 carbon, providing definitive evidence for the methoxy group's position.

Dynamic NMR: Variable-temperature (VT) NMR studies could be employed to investigate the rotational barriers around the C-NO₂ and C-OCH₃ bonds. While free rotation is expected at room temperature, significant cooling could potentially reveal information about the preferred conformations of these groups relative to the benzene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound would exhibit several strong, characteristic absorption bands that confirm the presence of its main functional groups. sapphirebioscience.com

Nitro Group (NO₂): Aromatic nitro compounds display two very strong and distinct stretching vibrations. bldpharm.comsigmaaldrich.com The asymmetric stretch (νasNO₂) typically appears in the 1500–1570 cm⁻¹ region, while the symmetric stretch (νsNO₂) is found between 1300–1370 cm⁻¹. sigmaaldrich.com

Methoxy Group (OCH₃): The C-O stretching vibration of the aryl ether linkage is expected to produce a strong band around 1250 cm⁻¹. Additionally, the C-H stretching vibrations of the methyl group would appear just below 3000 cm⁻¹.

Halogen Groups (C-Cl, C-F): The C-F stretching vibration gives rise to a strong absorption in the 1000–1400 cm⁻¹ range. The C-Cl stretch appears in the fingerprint region, typically between 600–800 cm⁻¹.

Aromatic Ring: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C ring stretching vibrations appear in the 1450–1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong |

| Symmetric Stretch | 1300 - 1370 | Strong | |

| Methoxy (Ar-O-CH₃) | C-O Stretch | ~1250 | Strong |

| Fluoro (Ar-F) | C-F Stretch | 1000 - 1400 | Strong |

| Chloro (Ar-Cl) | C-Cl Stretch | 600 - 800 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental formula of a novel or synthesized compound. chemicalbook.com Unlike low-resolution MS, which provides a nominal mass, HRMS can measure the mass of a molecule with extremely high precision (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula. For this compound (C₇H₅ClFNO₃), HRMS would be used to verify its exact monoisotopic mass. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), where the [M+2]⁺ peak has an intensity approximately one-third that of the M⁺ peak due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₅ClFNO₃ |

| Calculated Monoisotopic Mass ([M]⁺ for ³⁵Cl) | 204.9939 Da |

| Calculated Monoisotopic Mass ([M+2]⁺ for ³⁷Cl) | 206.9910 Da |

Analysis of Fragmentation Pathways for Structural Confirmation

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds through the analysis of their fragmentation patterns. wikipedia.orglibretexts.org For this compound (Molecular Weight: 205.57 g/mol ), the high energy (typically 70 eV) electron beam induces ionization and subsequent fragmentation, providing a unique mass spectrum that serves as a molecular fingerprint. libretexts.org

Plausible Fragmentation Table:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Plausible Neutral Loss | Notes |

|---|---|---|---|

| 205/207 | [C₇H₅ClFNO₃]⁺ | - | Molecular ion peak (M⁺), showing the characteristic 3:1 isotopic pattern for chlorine. |

| 189/191 | [C₇H₅ClFNO₂]⁺ | O | Loss of an oxygen atom from the nitro group. |

| 175/177 | [C₇H₅ClFO₂]⁺ | NO | Loss of a nitric oxide radical. |

| 159/161 | [C₇H₅ClFO]⁺ | NO₂ | Loss of the complete nitro group, a very common fragmentation for nitroaromatics. |

| 174/176 | [C₆H₂ClFO₃]⁺ | CH₃ | Loss of a methyl radical from the methoxy group. |

These fragmentation patterns, particularly the losses of the nitro and methoxy groups, provide definitive structural confirmation when analyzed by high-resolution mass spectrometry.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and assessing its purity.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like substituted nitrobenzenes. libretexts.org A GC method coupled with a mass spectrometer (GC-MS) or an electron capture detector (GC-ECD) would be optimal for both identification and sensitive quantification. researchgate.netepa.govepa.gov

Method development would focus on selecting the appropriate capillary column and optimizing the temperature program to achieve baseline separation from isomers and impurities. libretexts.org Given the compound's polarity, a mid-polarity column is often a good starting point.

Proposed GC Method Parameters:

| Parameter | Condition | Rationale |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A 5% phenyl-methylpolysiloxane stationary phase offers good selectivity for a wide range of aromatic compounds. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas to transport the analyte through the column. libretexts.orghpst.cz |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the sample. hpst.cz |

| Oven Program | Initial 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points. libretexts.org |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) | MS provides structural information for confirmation. nih.gov ECD offers very high sensitivity for halogenated and nitro-containing compounds. epa.govepa.gov |

Optimization involves adjusting the temperature ramp rate and carrier gas flow to maximize resolution and minimize analysis time. The use of hydrogen as a carrier gas may require a specialized inert source to prevent hydrogenation of the nitro group. hpst.cz

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of nitroaromatic compounds, especially in complex matrices. epa.govtandfonline.com Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is the most common mode used. tandfonline.commtc-usa.com

The strong UV absorbance of the nitroaromatic chromophore allows for sensitive detection using a UV-Vis or Diode-Array Detector (DAD). mtc-usa.com

Typical HPLC Method Parameters:

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 reversed-phase, 4.6 mm x 150 mm, 5 µm particle size | The C18 stationary phase provides excellent retention and separation for moderately nonpolar compounds like nitroaromatics. epa.govmtc-usa.com |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile (B52724) and Water mtc-usa.comsielc.com | The ratio of organic solvent to water is adjusted to achieve the desired retention time and separation. A gradient can improve peak shape and resolve complex mixtures. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. mtc-usa.com |

| Detection | UV at 254 nm | Nitroaromatic compounds exhibit strong absorbance at this wavelength, enabling sensitive detection. mtc-usa.com |

| Column Temperature | 30-40 °C | Maintaining a constant temperature ensures reproducible retention times. |

Quantitative analysis is performed by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve.

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of a chemical reaction and for preliminary purity screening. chegg.comlibretexts.orglibretexts.org The technique relies on the differential partitioning of components between a stationary phase (typically silica (B1680970) gel on a plate) and a liquid mobile phase. libretexts.org

For reaction monitoring, small aliquots of the reaction mixture are spotted on a TLC plate alongside the starting material. libretexts.orgrochester.edu The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progression. chegg.com

TLC System for this compound:

| Parameter | Material/Solvent | Purpose |

|---|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ plates | The polar silica gel interacts with polar functional groups, separating compounds based on polarity. The F₂₅₄ indicator allows for visualization under UV light. |

| Mobile Phase | Hexane / Ethyl Acetate mixture (e.g., 4:1 v/v) | A mixture of a nonpolar (hexane) and a polar (ethyl acetate) solvent. The ratio is optimized to achieve an Rƒ value for the product of approximately 0.3-0.5 for optimal separation. rochester.edu |

| Visualization | UV lamp (254 nm) | Aromatic and conjugated compounds like this one will appear as dark spots on the fluorescent background. |

The retention factor (Rƒ), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. libretexts.org

Solid-State Characterization Techniques

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This analysis provides accurate data on bond lengths, bond angles, and intermolecular interactions.

As of the latest search, a solved crystal structure for this compound has not been deposited in major crystallographic databases. However, analysis of a structurally similar compound, 1-Chloro-2-methyl-4-nitrobenzene, reveals a planar molecule with the crystal structure stabilized by π-π stacking interactions and C-H···O hydrogen bonds. researchgate.net It is plausible that this compound would exhibit similar planarity and packing motifs, influenced by the electronic effects of the fluorine and methoxy substituents. If a suitable single crystal were obtained, XRD analysis would provide invaluable insight into its solid-state conformation and packing.

Thermal Analysis (Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)) for Solid-State Properties

A comprehensive search of scientific literature and chemical databases for experimental data on the thermal analysis of this compound (CAS 98404-03-6) did not yield specific results for Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA). While the compound is listed as a solid by commercial suppliers, detailed research findings regarding its melting point, decomposition temperature, and other solid-state thermal properties are not publicly available in the searched resources. sigmaaldrich.com

The thermal properties of chemical compounds are crucial for understanding their stability, purity, and behavior under different temperature regimes. DSC is typically employed to determine phase transitions, such as melting and crystallization, while TGA is used to assess thermal stability and decomposition patterns by measuring weight loss as a function of temperature.

Although data for the specific isomer this compound is unavailable, it is important to note that the thermal properties of substituted nitrobenzene (B124822) derivatives can vary significantly based on the type and position of the functional groups on the benzene ring. For instance, related isomers may exhibit different melting points and decomposition profiles due to variations in intermolecular forces and molecular symmetry.

Without experimental DSC and TGA data for this compound, a detailed discussion of its solid-state thermal properties cannot be provided at this time. Further empirical research would be required to generate the necessary data for a thorough analysis.

Computational Chemistry and Theoretical Studies on 1 Chloro 5 Fluoro 4 Methoxy 2 Nitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene at the molecular level. These calculations, particularly those based on Density Functional Theory (DFT), have become a standard tool for predicting the behavior of complex organic molecules.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are utilized to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netglobalresearchonline.net

These calculations can predict key parameters that govern the molecule's reactivity. For instance, the distribution of electron density, influenced by the electron-withdrawing nitro group and the halogen atoms (chlorine and fluorine), alongside the electron-donating methoxy (B1213986) group, can be precisely mapped. This allows for the identification of electron-rich and electron-deficient regions, which are crucial for predicting sites susceptible to electrophilic or nucleophilic attack. Studies on similar chlorinated and nitrated benzene (B151609) derivatives have successfully used DFT to analyze vibrational spectra (FTIR and FT-Raman) and have shown excellent agreement between calculated and experimental frequencies after scaling. researchgate.netglobalresearchonline.net

Table 1: Illustrative DFT-Calculated Thermodynamic Properties for this compound (Note: The following data is illustrative and based on typical values for similar compounds.)

| Parameter | Value |

|---|---|

| Zero-point vibrational energy | 85.12 kJ/mol |

| Total Energy (SCF) | -1125.45 Hartree |

| Dipole Moment | 4.2 D |

| Entropy (S) | 410.5 J/mol·K |

The frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests a more reactive molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy group and the benzene ring, while the LUMO is anticipated to be centered on the electron-deficient nitro group. globalresearchonline.net

The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution. For this molecule, the MESP would show negative potential (red and yellow regions) around the oxygen atoms of the nitro and methoxy groups, indicating sites prone to electrophilic attack. Positive potential (blue regions) would likely be observed near the hydrogen atoms and potentially modulated by the halogen substituents, highlighting areas susceptible to nucleophilic interaction. globalresearchonline.net

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data for this compound (Note: The following data is illustrative and based on typical values for similar compounds.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -8.95 |

| LUMO Energy | -2.15 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling serves as a virtual laboratory to explore potential reaction pathways and understand the energetic profiles of chemical transformations involving this compound.

The complex substitution pattern on the benzene ring—featuring both activating (methoxy) and deactivating (nitro, chloro, fluoro) groups—makes predicting the outcome of substitution reactions challenging. Transition state analysis via DFT can elucidate the mechanisms of both electrophilic and nucleophilic aromatic substitutions. By calculating the energy of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. This allows researchers to identify the most favorable reaction pathway by comparing the activation energies of different possible substitution positions. For instance, in a nucleophilic aromatic substitution, computational models can determine whether the chlorine or fluorine atom is a more likely leaving group by comparing the energies of the respective Meisenheimer complexes and transition states. globalresearchonline.net

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can incorporate the effects of a solvent, either implicitly using a polarizable continuum model (PCM) or explicitly by including individual solvent molecules. These models can demonstrate how the polarity of the solvent stabilizes or destabilizes charged intermediates and transition states. For reactions involving this compound, the choice of solvent could alter the regioselectivity of a substitution reaction by differentially solvating the transition states leading to different products. globalresearchonline.net

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to correlate the structural features of a molecule with its chemical reactivity. For this compound, computational methods can be used to systematically modify the structure and observe the resulting changes in reactivity parameters.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-chloro-2,4-dinitrobenzene (B32670) |

| 1,2,3-trichloro-4-nitrobenzene |

Correlation of Substituent Electronic Effects with Chemical Behavior

The chemical behavior of this compound is intricately linked to the electronic effects of its four substituents: a chloro group (-Cl), a fluoro group (-F), a methoxy group (-OCH₃), and a nitro group (-NO₂). These groups modulate the electron density of the benzene ring through inductive and resonance effects, thereby influencing the molecule's reactivity towards electrophilic and nucleophilic reagents.

The nitro group is a strong electron-withdrawing group, both through resonance and induction. This significantly deactivates the aromatic ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution. The chloro and fluoro groups are also electron-withdrawing through their inductive effects due to their high electronegativity. However, they can act as weak resonance donors through their lone pairs. The methoxy group is a strong electron-donating group through resonance, which can counteract the deactivating effects of the halogens and the nitro group to some extent.

Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are instrumental in quantifying these electronic effects. For instance, a computational study on the isomeric 2-chloro-1-fluoro-4-nitrobenzene using DFT (B3LYP/6-311++G(d,p)) and HF methods has provided insights into molecular geometries, vibrational frequencies, and electronic properties. prensipjournals.com Similar calculations for this compound would allow for the determination of key electronic parameters.

Table 1: Predicted Electronic Properties of this compound and Related Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| This compound | DFT (Predicted) | -7.8 | -2.5 | 5.3 | ~4.5 |

| 2-chloro-1-fluoro-4-nitrobenzene | DFT/B3LYP/6-311++G(d,p) | -8.5 | -3.2 | 5.3 | 3.8 |

| 5-chloro-2-nitroanisole | DFT/B3LYP/6-31G(d,p) | -7.5 | -2.8 | 4.7 | 5.1 |

Note: Data for this compound is predicted based on trends from related compounds. Data for other compounds is from cited research. prensipjournals.comresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in predicting chemical reactivity. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack. The strong electron-withdrawing nature of the nitro group, combined with the inductive effects of the halogens, is expected to significantly lower the LUMO energy of this compound, making the aromatic ring electron-deficient and prone to nucleophilic aromatic substitution. The positions ortho and para to the nitro group are the most activated for such reactions.

The methoxy group, being electron-donating, will increase the electron density of the ring, particularly at the ortho and para positions relative to it. This donation can influence the regioselectivity of reactions. The interplay of these competing electronic effects makes computational analysis essential for a precise understanding of the molecule's reactivity.

Prediction of Novel Reactivities and Derivatizations

Computational studies can predict the most likely sites for chemical reactions and guide the synthesis of novel derivatives. For this compound, the electron-deficient nature of the aromatic ring suggests that nucleophilic aromatic substitution (SNAr) would be a primary pathway for derivatization.

Predicted Nucleophilic Aromatic Substitution Sites:

Based on the activating effect of the nitro group, the positions ortho and para to it are the most likely sites for nucleophilic attack. In this compound, the chloro and fluoro substituents are potential leaving groups. Computational modeling can help determine which halogen is more readily displaced by a nucleophile. Generally, the C-F bond is stronger than the C-Cl bond, but the relative activation by the nitro group and the stability of the Meisenheimer intermediate are crucial factors that can be elucidated through theoretical calculations.

Potential Derivatizations:

Amination: Reaction with ammonia (B1221849) or primary/secondary amines could lead to the substitution of either the chloro or fluoro group to introduce an amino functionality. These derivatives could serve as precursors for more complex heterocyclic structures.

Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides could replace one of the halogens with a new ether linkage, modifying the electronic and steric properties of the molecule.

Thiolation: Reaction with thiols or their corresponding salts can introduce a thioether group, which is a common functional group in various bioactive molecules.

Table 2: Predicted Reactivity and Potential Derivatizations

| Reaction Type | Reagent | Potential Product | Predicted Site of Attack |

| Nucleophilic Aromatic Substitution (SNAr) | Amines (e.g., R-NH₂) | Amino-5-fluoro-4-methoxy-2-nitrobenzene or Chloro-amino-4-methoxy-2-nitrobenzene | Carbon bearing Cl or F |

| Nucleophilic Aromatic Substitution (SNAr) | Alkoxides (e.g., R-O⁻) | Alkoxy-5-fluoro-4-methoxy-2-nitrobenzene or Chloro-alkoxy-4-methoxy-2-nitrobenzene | Carbon bearing Cl or F |

| Reduction of Nitro Group | Reducing Agents (e.g., H₂/Pd, Sn/HCl) | 1-Chloro-5-fluoro-4-methoxy-2-aminobenzene | Nitro group |

Furthermore, the nitro group itself is a versatile functional group that can be readily reduced to an amino group. This transformation would dramatically alter the electronic properties of the benzene ring, converting the strongly electron-withdrawing nitro group into a strongly electron-donating amino group. The resulting aniline (B41778) derivative would be highly activated towards electrophilic aromatic substitution, opening up a different set of derivatization possibilities, such as halogenation, nitration, or acylation at the positions ortho and para to the newly formed amino group.

Computational modeling of the transition states and reaction pathways for these potential derivatizations can provide quantitative predictions of reaction barriers and product distributions, thereby guiding synthetic efforts towards the desired molecules.

Applications of 1 Chloro 5 Fluoro 4 Methoxy 2 Nitrobenzene in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

As a readily available chemical intermediate, 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene is a foundational component in multi-step synthetic pathways. sigmaaldrich.com Its utility stems from the specific arrangement of its functional groups—a nitro group, a methoxy (B1213986) group, and two different halogen atoms (chlorine and fluorine)—on a benzene (B151609) ring. This configuration allows for selective chemical transformations, enabling chemists to build intricate molecular structures.

Precursor for Advanced Organic Scaffolds

The structure of this compound serves as a fundamental scaffold for developing advanced organic molecules. sigmaaldrich.com Chemical suppliers classify it as an organic building block, indicating its role as a starting point for constructing more elaborate molecular frameworks. bldpharm.combldpharm.com The functional groups can be strategically modified; for instance, the nitro group can be reduced to an amine, which can then undergo a wide range of reactions to add complexity. Similarly, the chloro and fluoro substituents can be targeted in nucleophilic aromatic substitution reactions to introduce new functionalities, thereby creating diverse and polyfunctional molecular architectures.

Synthesis of Fluorine-Containing Compounds

This compound is a member of the fluorinated building blocks class of chemicals, which are crucial in modern chemistry. americanelements.combldpharm.com The presence of a fluorine atom is significant, as its incorporation into organic molecules is a key strategy, particularly in medicinal chemistry. Fluorine can enhance critical properties of a molecule, such as metabolic stability, binding affinity to biological targets, and lipophilicity. Therefore, this compound acts as a carrier molecule to introduce fluorine into larger, more complex target compounds. Related fluorinated nitroaromatic compounds are actively used in the synthesis of novel molecules, highlighting the importance of this structural motif. mdpi.com

Contributions to Pharmaceutical Intermediate Development

In the pharmaceutical sector, substituted nitrobenzenes are important intermediates for the synthesis of active pharmaceutical ingredients (APIs). This compound is categorized as a pharmaceutical intermediate, underscoring its relevance in drug discovery and development pipelines. chemicalregister.comechemi.com

Design and Synthesis of Drug Precursors and Building Blocks

This compound functions as a precursor for drug-like molecules and complex building blocks. chemicalregister.com The strategic placement of its reactive groups allows for its integration into larger structures designed for specific biological targets. For example, a structurally similar compound, 4-Fluoro-2-methoxy-1-nitrobenzene, is used as a reagent in the preparation of imidazopyridines, which act as inhibitors of the insulin-like growth factor-1 receptor, a target in cancer therapy. scbt.com The reactivity of this compound allows chemists to design and execute synthetic routes toward novel compounds with potential therapeutic applications.

Utility in Agrochemical and Specialty Chemical Production

The applications of halogenated nitroaromatics extend beyond pharmaceuticals into the agrochemical and specialty chemical industries. who.int These compounds serve as key intermediates in the manufacturing of a wide range of products.

Development of Intermediate Compounds for Agrochemicals

Nitrobenzene (B124822) derivatives are foundational in the production of agricultural chemicals. who.int Structurally related compounds, such as other fluorinated and chlorinated nitrobenzenes, are utilized in the synthesis of herbicides and insecticides. chemimpex.com This established use suggests that this compound is a valuable intermediate for developing new active ingredients for crop protection, contributing to the creation of effective agrochemical products. chemimpex.comresearchgate.net

Exploration in Material Science

The exploration of this compound in materials science is primarily centered on its potential as a monomer or a precursor to monomers for the synthesis of advanced polymers. The presence of nitro, chloro, fluoro, and methoxy functional groups on the benzene ring allows for a variety of chemical modifications, paving the way for materials with specific, engineered properties.

The primary route for incorporating this compound into a polymer backbone is through nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile displaces a leaving group on the aromatic ring. The nitro group, being strongly electron-withdrawing, activates the ring towards nucleophilic attack, making the halogen atoms susceptible to substitution.

In principle, either the chlorine or the fluorine atom can be displaced. The relative reactivity of the halogens depends on the specific reaction conditions and the nature of the nucleophile. This differential reactivity can be exploited to achieve selective polymerization. For instance, a di-nucleophile could react with the more labile halogen of two molecules of this compound to form a new, larger monomer, which can then be further polymerized.

This strategy is analogous to the synthesis of high-performance polymers like Poly(ether ether ketone) (PEEK), where activated dihalobenzophenones are reacted with bisphenols in a polycondensation reaction. researchgate.net While direct polymerization of this compound has not been extensively reported, its structural motifs are found in monomers used for creating functional polymers. For example, nitro-functionalized aromatic frameworks have been synthesized via copper-mediated Ullmann homo-coupling polymerization of nitro-containing monomers. rsc.orgresearchgate.net

The methoxy group can also play a crucial role. While it is generally considered an activating group for electrophilic aromatic substitution, its electron-donating nature can influence the regioselectivity of nucleophilic attack and modify the properties of the resulting polymer, such as solubility and processability.

Below is a table illustrating the potential of related nitro-haloaromatic compounds as monomers in polymer synthesis.

| Monomer Analogue | Polymerization Method | Resulting Polymer Type | Potential Properties |

| Dihalo-nitrobenzene | Nucleophilic Aromatic Substitution (with bisphenols) | Poly(ether sulfone) or Poly(ether ketone) type | High thermal stability, chemical resistance |

| Nitro-functionalized dihalide | Ullmann Coupling | Porous Aromatic Framework | High surface area, gas sorption capabilities |

| Amino-dihalobenzene (derived from nitro-reduction) | Polycondensation (with diacyl chlorides) | Polyamide | High strength, thermal stability |

This table is illustrative and based on the reactivity of analogous compounds.

The incorporation of this compound or its derivatives into a polymer structure can impart a range of tailored properties to the resulting material.

Post-Polymerization Modification: The nitro group is a versatile functional handle. Once incorporated into a polymer chain, the nitro group can be chemically transformed into other functional groups. For example, reduction of the nitro group to an amine (NH2) group is a common and efficient reaction. This transformation can dramatically alter the properties of the polymer, introducing basicity and the potential for further functionalization, such as grafting other polymer chains or attaching specific ligands. The nitration of existing high-performance polymers like PEEK, followed by reduction, is a known method to enhance their functionality. scielo.brresearchgate.net

Enhanced Intermolecular Interactions: The presence of the nitro and methoxy groups can lead to enhanced intermolecular interactions, such as dipole-dipole interactions and hydrogen bonding (if the nitro group is reduced to an amine). These interactions can influence the polymer's mechanical properties, thermal stability, and solvent resistance. For instance, the introduction of nitro groups into porous aromatic frameworks has been shown to increase their CO2 uptake due to strong interactions between the nitro groups and CO2 molecules. rsc.orgresearchgate.net

Membrane and Separation Applications: Polymers containing such functional groups are potential candidates for membrane-based separation processes. The polarity and potential for hydrogen bonding introduced by the methoxy and the (reduced) nitro groups can influence the transport of different gases or liquids through the membrane. Modified PEEK, for instance, has been investigated for use in membranes. scielo.brresearchgate.net

The following table summarizes the potential functional properties that could be achieved by incorporating monomers derived from this compound.

| Functional Group | Potential Property Enhancement | Example Application |

| Nitro Group | Increased polarity, site for post-polymerization modification | Gas separation membranes, energetic materials |

| Amine Group (from Nitro Reduction) | Basicity, site for cross-linking or grafting, hydrogen bonding | Adhesives, coatings, ion-exchange resins |

| Methoxy Group | Improved solubility and processability, modified dielectric properties | High-performance thermoplastics, electronic materials |

| Fluoro/Chloro Groups (residual) | Flame retardancy, chemical resistance | Fire-resistant polymers, chemically inert coatings |

This table represents potential applications based on the known effects of these functional groups in polymers.

Environmental Fate and Biotransformation Pathways of 1 Chloro 5 Fluoro 4 Methoxy 2 Nitrobenzene

Biotic Transformation Pathways

Biotic transformation, or biodegradation, involves the breakdown of chemicals by microorganisms like bacteria and fungi. This is a crucial process in the removal of pollutants from soil and water. nih.gov

Microorganisms have evolved diverse pathways to metabolize nitroaromatic compounds, often using them as sources of carbon, nitrogen, and energy. nih.govnih.gov Bacteria capable of degrading chloronitrobenzenes have been isolated from contaminated sites. researchgate.net The degradation can proceed through two main strategies: an oxidative pathway or a reductive pathway.

Oxidative Pathway: In this pathway, dioxygenase enzymes incorporate one or two hydroxyl groups onto the aromatic ring, which typically results in the removal of the nitro group as nitrite (B80452). nih.gov For example, the bacterium Comamonas sp. JS765 uses a dioxygenase to oxidize nitrobenzene (B124822) directly to catechol, releasing nitrite in a single step. nih.gov A similar initial attack could occur on substituted nitrobenzenes.

Reductive Pathway: This is a more common strategy for nitroaromatic degradation. The nitro group (-NO₂) is sequentially reduced to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. rsc.org These reactions are catalyzed by enzymes called nitroreductases. The resulting aminophenols or other aromatic amines can then be further degraded, often through ring cleavage. nih.gov

Fungi, such as Caldariomyces fumago, have also demonstrated a significant ability to degrade halogenated nitroaromatic compounds. mdpi.com This fungus was shown to effectively degrade 2-chloro-4-nitrophenol (B164951) and 5-fluoro-2-nitrophenol, reducing the toxicity of the parent compounds. mdpi.com The degradation included dehalogenation, highlighting the potential for fungi to break down complex, recalcitrant molecules. mdpi.com

For 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene, a likely initial biotic transformation step would be the reduction of the nitro group to form 2-amino-1-chloro-5-fluoro-4-methoxybenzene. Subsequent steps could involve dehalogenation or demethylation, followed by cleavage of the aromatic ring.

Table 2: Microbial Degradation Pathways for Related Nitroaromatic Compounds

| Organism Type | Example Compound(s) | Key Transformation Step | Reference |

| Bacteria (Comamonas sp.) | Nitrobenzene | Oxidative removal of nitro group to form catechol | nih.gov |

| Bacteria (Pseudomonas sp.) | 3-Nitrotoluene | Stepwise oxidation to 3-nitrophenol | nih.gov |

| Fungi (Caldariomyces fumago) | 2-Chloro-4-nitrophenol, 5-Fluoro-2-nitrophenol | Degradation and dehalogenation | mdpi.com |

The key enzymes in the initial steps of the reductive biodegradation of nitroaromatics are nitroreductases. These enzymes are flavoenzymes that catalyze the reduction of the nitro group using electron donors like NADH or NADPH. nih.govmdpi.com Azoreductases, which primarily reduce azo dyes, have also been found to exhibit nitroreductase activity, capable of reducing compounds like 2-nitrophenol (B165410) and 4-nitrobenzoic acid to their corresponding amines. nih.gov

The reduction can occur via a single-electron or a two-electron transfer mechanism. mdpi.com Two-electron reduction is generally considered a detoxification step, as it leads directly to the formation of a nitroso intermediate that is rapidly converted to a hydroxylamine. In contrast, single-electron reduction can produce a nitro anion radical, which can react with oxygen to regenerate the parent nitroaromatic compound while producing a superoxide (B77818) radical, a process known as redox cycling that can contribute to cellular toxicity. mdpi.com The specific enzymes present in a microbial community will therefore determine the efficiency and pathway of transformation.

Environmental Monitoring Methodologies

To assess the presence and concentration of this compound and its potential degradation products in the environment, robust analytical methods are required. The monitoring of nitroaromatic compounds in environmental matrices like water, soil, and air typically relies on advanced analytical instrumentation. ppsthane.com

The primary techniques used are chromatographic methods coupled with sensitive detectors.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used method for the analysis of volatile and semi-volatile organic compounds. nih.gov It separates compounds in a mixture and provides both quantitative data and structural information for identification. It has been successfully applied to monitor a range of nitroaromatic compounds and their metabolites in urine, demonstrating its utility for exposure assessment. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for non-volatile or thermally unstable compounds. Coupled with a UV detector or a mass spectrometer (LC-MS), it is effective for analyzing nitroaromatics and their transformation products in aqueous samples. iwaponline.comnih.gov